molecular formula C14H17Cl2NOS B5366399 N-[(5-chloro-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

Cat. No.: B5366399
M. Wt: 318.3 g/mol
InChI Key: SGEXPOHYCKGKPI-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, a chloro-substituted phenyl group, and an ethoxy group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS.ClH/c1-2-17-14-6-5-12(15)8-11(14)9-16-10-13-4-3-7-18-13;/h3-8,16H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEXPOHYCKGKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride typically involves multiple steps, including the formation of the thiophene ring and the introduction of the chloro and ethoxy substituents. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be employed.

    Ethoxy Group Addition: Ethoxylation can be performed using ethyl iodide (C₂H₅I) in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can be performed using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxybenzyl)-substituted phenethylamines
  • 5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide

Uniqueness

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride stands out due to its unique combination of a thiophene ring and chloro-substituted phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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